![molecular formula C27H26N2O4 B4667071 N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4667071.png)
N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide
Overview
Description
N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide, also known as DQP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a quinoline derivative and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide is not fully understood. However, studies have shown that N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide has been found to have various biochemical and physiological effects. Studies have shown that N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide can induce apoptosis, or programmed cell death, in cancer cells. N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide has also been found to have anti-inflammatory and analgesic properties. Additionally, N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide has been found to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide in lab experiments is its potential applications in cancer research and the treatment of neurodegenerative diseases. N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide. One area of research is the development of more efficient synthesis methods for N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide. Another area of research is the investigation of the mechanism of action of N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide and its potential applications in the treatment of other diseases. Additionally, further research is needed to determine the optimal dosage and administration methods for N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide in lab experiments.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide has anti-cancer properties and can inhibit the growth of cancer cells. N-(3,4-dimethoxyphenyl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-17(2)33-20-9-7-8-18(14-20)24-16-22(21-10-5-6-11-23(21)29-24)27(30)28-19-12-13-25(31-3)26(15-19)32-4/h5-17H,1-4H3,(H,28,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGDEBLZHDJJNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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